molecular formula C15H16N2O2 B8575525 2-Nitro-4-(2-phenylpropan-2-yl)aniline CAS No. 105958-13-2

2-Nitro-4-(2-phenylpropan-2-yl)aniline

Cat. No. B8575525
CAS RN: 105958-13-2
M. Wt: 256.30 g/mol
InChI Key: GNJMLZGXVZHSPB-UHFFFAOYSA-N
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Description

2-Nitro-4-(2-phenylpropan-2-yl)aniline is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-4-(2-phenylpropan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(2-phenylpropan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105958-13-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-nitro-4-(2-phenylpropan-2-yl)aniline

InChI

InChI=1S/C15H16N2O2/c1-15(2,11-6-4-3-5-7-11)12-8-9-13(16)14(10-12)17(18)19/h3-10H,16H2,1-2H3

InChI Key

GNJMLZGXVZHSPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

27.6 parts of o-nitroaniline are added to a solution of 13.4 parts of anhydrous ZnCl2 in 20.4 parts of 36% hydrochloric acid. The mixture, which has been heated to the reflux temperature, has added to it dropwise, with stirring, 23.6 parts of α-methylstyrene in the course of 1 hour. After two hours of stirring at the reflux temperature the hot reaction mixture is poured into a solution of 50 parts of sodium hydroxide in 100 parts of water. After 15 minutes of stirring the mixture is allowed to cool down, whereupon the organic phase solidifies. Filtration, washing with water, drying and recrystallisation of the same from ethanol gives 4-(α,α-dimethylbenzyl)-2-nitroaniline as orange-coloured crystals having a melting point of 92°-94° C.
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Synthesis routes and methods II

Procedure details

To 510 parts of 36% w/w hydrochloric acid containing 170 parts of anhydrous zinc chloride, are added 690 parts of o-nitroaniline. This mixture is heated to reflux temperature and, over the next hour, 708 parts of α-methylstyrene are added with stirring. On completing the addition, the reaction mixture is maintained at reflux for a further one and a half hours before being poured, whilst still hot, into a solution of 600 g sodium hydroxide in 1400 parts of water. The mixture is stirred until cool and then 1500 parts of ether are added and the resulting two phases are passed through a fibre filter to remove a small quantity of suspended solids. The filtrate is transferred to a separator and the lower aqueous phase is run off and discarded. The organic phase is washed with 2×500 parts of water, dried over magnesium sulphate, treated with decolouring charcoal and filtered. The filtrate is concentrated on a steam-bath until the residue weighed approximately 2000 parts. It is diluted with 2000 parts of 40°-60° C. petroleum-ether and set aside to crystallise overnight. The product following filtration is suspended in 1500 parts of 40°-60° petroleum-ether, stirred for 1 hour, and filtered to yield 4-cumyl-2-nitroaniline as an orange crystalline solid with a m.p. 92°-3° C. and a purity of 100% by G.L.C. analysis.
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Synthesis routes and methods III

Procedure details

To 20.4 parts of 36% w/w hydrochloric acid in which had previously been dissolved 13.4 parts of anhydrous zinc chloride is added 27.6 parts of o-nitroaniline. This mixture is heated to reflux temperature and during the next hour 23.6 parts of α-methylstyrene are added dropwise with stirring. After completing the addition the reaction mixture is stirred and refluxed for further 2 hours before being poured whilst still hot into a solution of 50 parts sodium hydroxide in 100 parts of water. This mixture after stirring for 15 minutes is set aside to cool, whereupon the upper organic phase solidified. The solid cake is then broken up, filtered off, washed with water, dried, and crystallised from ethanol to give 4-cumyl-2-nitro-aniline as orange crystals m.p. 92°-4° C. with the following percentage composition by weight.
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Synthesis routes and methods IV

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